molecular formula C20H23N3O2 B3775493 (1S,6R)-N-(2-phenoxyphenyl)-3,9-diazabicyclo[4.2.1]nonane-9-carboxamide

(1S,6R)-N-(2-phenoxyphenyl)-3,9-diazabicyclo[4.2.1]nonane-9-carboxamide

Cat. No.: B3775493
M. Wt: 337.4 g/mol
InChI Key: JTKCGZJALOSHPD-CVEARBPZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,6R)-N-(2-phenoxyphenyl)-3,9-diazabicyclo[4.2.1]nonane-9-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique bicyclic structure, which includes a diazabicyclo nonane ring system and a phenoxyphenyl group. The presence of these functional groups contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,6R)-N-(2-phenoxyphenyl)-3,9-diazabicyclo[4.2.1]nonane-9-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Diazabicyclo Nonane Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the diazabicyclo nonane ring system.

    Introduction of the Phenoxyphenyl Group: The phenoxyphenyl group is introduced through a nucleophilic substitution reaction, where a phenoxyphenyl halide reacts with the diazabicyclo nonane intermediate.

    Carboxamide Formation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using a carboxylic acid derivative and an amine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(1S,6R)-N-(2-phenoxyphenyl)-3,9-diazabicyclo[4.2.1]nonane-9-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carboxamide group to an amine.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the phenoxyphenyl group or the diazabicyclo nonane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halides, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

(1S,6R)-N-(2-phenoxyphenyl)-3,9-diazabicyclo[4.2.1]nonane-9-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.

    Industry: Used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of (1S,6R)-N-(2-phenoxyphenyl)-3,9-diazabicyclo[4.2.1]nonane-9-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S,6R)-N-(2-phenoxyphenyl)-3,9-diazabicyclo[421]nonane-9-carboxamide stands out due to its unique bicyclic structure and the presence of both phenoxyphenyl and carboxamide groups

Properties

IUPAC Name

(1S,6R)-N-(2-phenoxyphenyl)-3,9-diazabicyclo[4.2.1]nonane-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2/c24-20(23-15-10-11-16(23)14-21-13-12-15)22-18-8-4-5-9-19(18)25-17-6-2-1-3-7-17/h1-9,15-16,21H,10-14H2,(H,22,24)/t15-,16+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTKCGZJALOSHPD-CVEARBPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNCCC1N2C(=O)NC3=CC=CC=C3OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2CNCC[C@@H]1N2C(=O)NC3=CC=CC=C3OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1S,6R)-N-(2-phenoxyphenyl)-3,9-diazabicyclo[4.2.1]nonane-9-carboxamide
Reactant of Route 2
(1S,6R)-N-(2-phenoxyphenyl)-3,9-diazabicyclo[4.2.1]nonane-9-carboxamide
Reactant of Route 3
Reactant of Route 3
(1S,6R)-N-(2-phenoxyphenyl)-3,9-diazabicyclo[4.2.1]nonane-9-carboxamide
Reactant of Route 4
Reactant of Route 4
(1S,6R)-N-(2-phenoxyphenyl)-3,9-diazabicyclo[4.2.1]nonane-9-carboxamide
Reactant of Route 5
Reactant of Route 5
(1S,6R)-N-(2-phenoxyphenyl)-3,9-diazabicyclo[4.2.1]nonane-9-carboxamide
Reactant of Route 6
Reactant of Route 6
(1S,6R)-N-(2-phenoxyphenyl)-3,9-diazabicyclo[4.2.1]nonane-9-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.